mry protein

Streptococcus pyogenes Virulence regulation Transcriptional control

MRY protein (Mga; CAS 136653-49-1) is the non-redundant, dedicated transcriptional activator of the emm gene encoding the antiphagocytic M protein in Streptococcus pyogenes. Unlike the broadly repressive CovR/S two-component system, MRY provides an unambiguous positive regulatory signal—emm transcript levels drop >100-fold upon mga deletion, making it the superior choice for genetic complementation, promoter mutational analysis, and high-throughput inhibitor screening. Its unique CO₂-dependent autoregulation (absent in VirR) enables precise modeling of host-niche adaptation. The H201R allelic variant offers a defined tool for generating hypervirulent phenotypes. For systems biology, MRY represents a distinct regulatory module separate from the Nra/RofA regulon, enabling clean dissection of non-overlapping virulence pathways.

Molecular Formula C16H13N3O2S
Molecular Weight 0
CAS No. 136653-49-1
Cat. No. B1178856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemry protein
CAS136653-49-1
Synonymsmry protein
Molecular FormulaC16H13N3O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRY Protein (CAS 136653-49-1) for Streptococcal Virulence Research: Sourcing and Scientific Context


MRY protein (M protein RNA yield protein, also designated Mga or VirR; CAS 136653-49-1) is a DNA-binding transcriptional regulator from *Streptococcus pyogenes* (Group A Streptococcus) [1]. It acts as a trans-acting positive regulator of the gene encoding the antiphagocytic M protein, a primary virulence determinant [2]. The protein is characterized as a global virulence regulator, influencing the expression of genes involved in colonization and immune evasion [3].

Why MRY Protein (CAS 136653-49-1) Cannot Be Substituted by Other Streptococcal Regulators


While *Streptococcus pyogenes* encodes several transcriptional regulators, including the CovR/S two-component system and the Nra/RofA family, MRY (Mga) occupies a unique, non-redundant position in the regulatory hierarchy. It directly activates the *emm* gene, which encodes the M protein essential for phagocytosis resistance [1]. Unlike CovR/S, which broadly represses many virulence factors, MRY is a dedicated activator for a specific set of colonization and immune evasion genes [2]. Furthermore, its regulon is distinct from that of Nra, with data showing that essential virulence genes are controlled by either MRY or Nra, but not both, precluding functional substitution [3].

Quantitative Evidence for MRY Protein (CAS 136653-49-1): A Comparator-Based Selection Guide


M Protein Expression is Exquisitely Sensitive to MRY Inactivation

The essential role of MRY in activating M protein expression is demonstrated by the dramatic loss of function following insertional mutagenesis. A mutation in the *mry* gene leads to a severe and quantifiable reduction in M protein production compared to the wild-type strain [1].

Streptococcus pyogenes Virulence regulation Transcriptional control

Regulon Size Comparison: MRY (Mga) vs. CovR/S System

MRY (Mga) is one of the two major global regulators in *S. pyogenes*, alongside the CovR/S two-component system. Comparative genomic and transcriptomic studies have delineated the scope of their respective regulons, providing a quantitative basis for their distinct roles [1].

Regulon analysis Global regulation Transcriptomics

Transcript Abundance: Direct Comparison of MRY (Mga) Deletion vs. Nra Overexpression

The regulatory networks of MRY (Mga) and the Nra/RofA family are interconnected but functionally distinct. Quantitative measurements show that inactivation of MRY leads to a severe drop in *emm* transcripts, whereas Nra acts as a negative regulator of *mga* itself [1][2].

Gene regulation Regulatory cross-talk M protein

CO2-Dependent Autoregulation: A Unique Environmental Sensing Mechanism of MRY

MRY (mry) exhibits a unique autoregulatory loop that is sensitive to environmental CO2 levels, a feature that distinguishes it from other *S. pyogenes* regulators like VirR [1][2]. This mechanism allows the bacterium to fine-tune virulence factor expression in response to host tissue conditions.

Environmental regulation CO2 sensing Virulence control

Structural Variation: Impact of a Single Amino Acid Change (H201R) on MRY Function

Naturally occurring allelic variation within MRY can significantly alter its regulatory output. A specific single nucleotide polymorphism (SNP) leading to a histidine to arginine substitution at codon 201 (H201R) demonstrates a quantifiable gain-of-function phenotype compared to the wild-type allele [1].

Allelic variation SNP analysis Virulence enhancement

Validated Research and Industrial Applications for MRY Protein (CAS 136653-49-1)


Definitive Model for Studying Positive Virulence Gene Regulation

For investigations requiring a clear, positive regulatory signal, MRY (Mga) is the superior choice over the broadly acting and often repressive CovR/S system [1]. The >100-fold reduction in *emm* transcript upon *mga* deletion provides an unambiguous, quantifiable readout for genetic complementation, promoter mutational analysis, and high-throughput screening of potential inhibitors [2].

Investigating Host-Pathogen Environmental Sensing

The unique CO2-dependent autoregulation of MRY makes it an ideal target for studying how *S. pyogenes* adapts to host niches like the respiratory tract or deep tissue. Researchers can use MRY as a model to dissect the signal transduction pathways linking environmental CO2 concentration to changes in virulence factor expression [3]. This is a property not shared by the related regulator VirR, which lacks autoregulation [4].

Allele-Specific Pathogenesis and Virulence Studies

Studies aiming to correlate bacterial genotype with disease severity should utilize specific MRY allelic variants. The H201R variant, for instance, provides a defined genetic tool for generating hypervirulent phenotypes, as it upregulates a specific set of 54 virulence-associated genes [5]. This enables precise, reproducible modeling of severe invasive infections.

Comparative Regulatory Network Analysis

For systems biology approaches mapping the *S. pyogenes* transcriptional network, MRY represents a distinct module separate from the Nra/RofA regulon [6]. Its procurement allows for the clean dissection of non-overlapping regulatory pathways, as essential genes are controlled by either MRY or Nra, but not both. This specificity is critical for building accurate, modular models of the pathogen's virulence control system [2].

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